methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate
Description
Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a methyl benzoate derivative featuring a pyridazine ring substituted with a pyrazole group at the 6-position and an amide linkage at the 3-position. This compound belongs to a class of agrochemicals characterized by heterocyclic substituents, which are critical for biological activity.
Properties
IUPAC Name |
methyl 2-[(6-pyrazol-1-ylpyridazine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)11-5-2-3-6-12(11)18-15(22)13-7-8-14(20-19-13)21-10-4-9-17-21/h2-10H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPGTIWGOZXPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate typically involves multiple steps, starting with the formation of the pyridazine ring followed by the introduction of the pyrazole group and the benzoate moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridazine ring.
Substitution Reactions: Subsequent substitution reactions introduce the pyrazole group at the desired position on the pyridazine ring.
Esterification: The final step often involves esterification to attach the benzoate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole group, in particular, is known to bind to certain enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of the Target Compound :
- Core : Methyl benzoate.
- Substituents :
- Pyridazine ring : A six-membered aromatic ring with two nitrogen atoms.
- Pyrazole group : A five-membered heterocycle with two adjacent nitrogen atoms.
- Amide linkage : Connects the pyridazine to the benzoate core.
Comparison with Analogous Compounds :
Key Observations :
Heterocyclic Substituents: The target compound’s pyridazine-pyrazole system is distinct from the pyrimidine or triazine rings found in pyriminobac-methyl or metsulfuron-methyl. Pyridazines are less common in agrochemicals but may offer unique binding properties in enzyme inhibition .
Functional Groups: The amide linkage in the target compound contrasts with the sulfonylurea group in metsulfuron-methyl, which is known to inhibit acetolactate synthase (ALS) in plants . Unlike diclofop-methyl (phenoxypropanoate ester), the target lacks a phenoxy group, suggesting a different mode of action.
Research Implications and Gaps
Mechanistic Studies: The target compound’s amide linkage and pyridazine-pyrazole system warrant investigation into its interaction with plant enzymes (e.g., ALS or protoporphyrinogen oxidase).
Efficacy Trials: Comparative field studies with pyriminobac-methyl and diclofop-methyl could reveal advantages in weed control or crop safety.
Environmental Impact : Stability and degradation pathways should be evaluated, especially given the amide group’s susceptibility to hydrolysis.
Biological Activity
Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The incorporation of various functional groups into the pyrazole structure can enhance its pharmacological profile. This compound is one such derivative that has garnered attention in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, which can lead to therapeutic effects in various disease models.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, a series of pyrazole derivatives have shown significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in cancer treatment. This compound may exhibit similar properties due to its structural characteristics .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties. For example, compounds with a pyrazole nucleus have been tested for their ability to reduce edema and inflammation in animal models. This compound could potentially contribute to this therapeutic area by inhibiting pro-inflammatory cytokines .
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy as an antimicrobial agent, possibly through mechanisms involving membrane disruption or enzyme inhibition .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antitumor Studies : A study on pyrazole carboxamide derivatives revealed their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain substituents on the pyrazole ring significantly enhanced cytotoxicity and apoptosis induction .
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory potential of synthesized pyrazole derivatives in carrageenan-induced edema models. Compounds exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin .
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial properties of various pyrazole derivatives against bacterial strains, demonstrating significant inhibition rates that warrant further exploration for potential therapeutic applications .
Comparative Analysis of Biological Activities
| Compound | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Potentially high | Comparable to indomethacin | Significant inhibition |
| Other Pyrazole Derivatives | High against BRAF(V600E) | Effective in edema models | Variable effectiveness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
